![molecular formula C9H14N2O6S3 B14276168 (4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide CAS No. 154127-33-0](/img/structure/B14276168.png)
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[3,2-e]thiazine core structure, which is functionalized with hydroxy, methoxyethyl, and sulfonamide groups. These functional groups contribute to its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include thieno[3,2-e]thiazine derivatives, which are subjected to various functionalization reactions. Common synthetic steps may include:
Hydroxylation: Introduction of the hydroxy group at the 4-position.
Methoxyethylation: Addition of the methoxyethyl group at the 2-position.
Sulfonamidation: Incorporation of the sulfonamide group at the 6-position.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine derivative.
Applications De Recherche Scientifique
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets of target proteins, influencing their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-e]thiazine derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide-containing compounds: Molecules with sulfonamide groups that exhibit similar biological activities.
Uniqueness
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
154127-33-0 |
|---|---|
Formule moléculaire |
C9H14N2O6S3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C9H14N2O6S3/c1-17-3-2-11-5-7(12)6-4-8(19(10,13)14)18-9(6)20(11,15)16/h4,7,12H,2-3,5H2,1H3,(H2,10,13,14)/t7-/m1/s1 |
Clé InChI |
RQZDKKSOEDBQAS-SSDOTTSWSA-N |
SMILES isomérique |
COCCN1C[C@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
SMILES canonique |
COCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
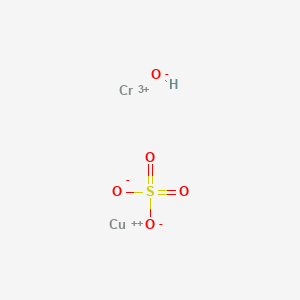
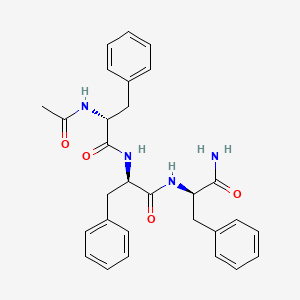
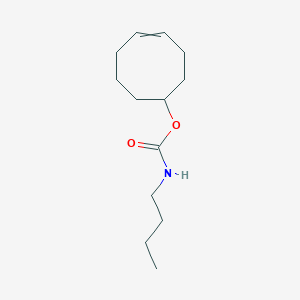


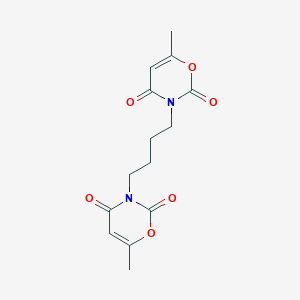
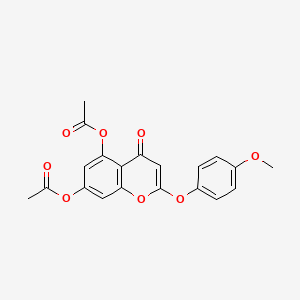
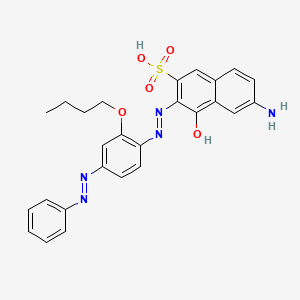
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)


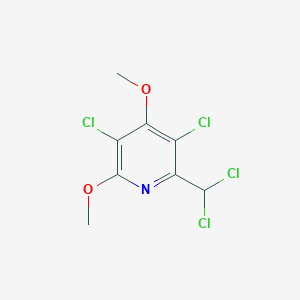
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
